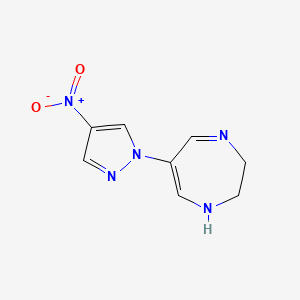![molecular formula C20H21ClN4O5 B4216541 N-[2-chloro-5-(propanoylamino)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B4216541.png)
N-[2-chloro-5-(propanoylamino)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide
Übersicht
Beschreibung
N-[2-chloro-5-(propanoylamino)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring, a morpholine moiety, and a nitrobenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(propanoylamino)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a chloro-substituted benzene derivative, followed by amination and subsequent coupling with a morpholine derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-chloro-5-(propanoylamino)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in a variety of functionalized benzamides.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(propanoylamino)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-chloro-5-(propanoylamino)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, altering the function of the target molecule. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide: Similar structure but lacks the morpholine moiety.
N-{[2-Chloro-5-(propionylamino)phenyl]carbamothioyl}-2-(4-morpholinyl)-5-nitrobenzamide: Contains a carbamothioyl group instead of a benzamide group.
Uniqueness
N-[2-chloro-5-(propanoylamino)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide is unique due to the presence of the morpholine moiety, which can enhance its solubility and interaction with biological molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O5/c1-2-19(26)22-14-4-5-15(21)16(12-14)23-20(27)13-3-6-17(18(11-13)25(28)29)24-7-9-30-10-8-24/h3-6,11-12H,2,7-10H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNLFXLWDLGIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-{[2-(2-nitrophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4216467.png)
![4-Phenyl-3-[2-(4-propan-2-yloxyphenyl)ethyl]-5-prop-2-enylsulfanyl-1,2,4-triazole](/img/structure/B4216471.png)

![4-fluoro-N-[2-[4-methyl-5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4216479.png)
![4-(benzyloxy)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4216486.png)
![7,8-dimethyl-4-[2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B4216493.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4216500.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4216502.png)
![methyl 4-(2,5-dimethylphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4216519.png)

![5-benzyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4216535.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B4216540.png)
![N-[[1-[(5-acetylthiophen-3-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide](/img/structure/B4216558.png)
![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4216559.png)
